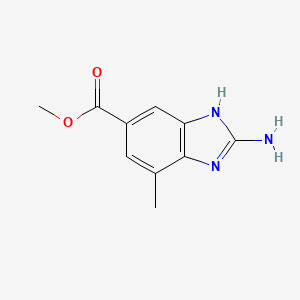
Methyl2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate is an organic compound belonging to the class of benzimidazoles These compounds are characterized by a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of o-phenylenediamine derivatives with carboxylic acid derivatives in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-5-carboxylate
- Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate
Uniqueness
Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate is a compound of significant interest in biological research due to its diverse potential applications in medicinal chemistry, biochemistry, and molecular biology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate
- Molecular Formula : C10H10N2O2
- CAS Number : 1258070-65-3
The biological activity of methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate is primarily attributed to its ability to interact with various biological macromolecules. The compound features a benzodiazole ring system that facilitates hydrogen bonding and π-π interactions with proteins and nucleic acids. These interactions can lead to modulation of enzyme activities and receptor functions, which are critical for various cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism involves the inhibition of bacterial enzyme systems, which disrupts metabolic processes essential for bacterial survival. For example, studies have shown promising results against Pseudomonas aeruginosa and Acinetobacter baumannii, both known for their resistance to conventional antibiotics .
Antiviral Properties
Preliminary studies suggest that methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate may possess antiviral activity. It has been evaluated for its ability to inhibit viral replication through interference with viral enzyme functions, although more extensive clinical studies are required to confirm these effects.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells has been noted, potentially through the activation of specific signaling pathways that lead to cell death. This property makes it a candidate for further development as an anticancer agent.
Case Studies and Research Findings
Applications in Scientific Research
Methyl 2-amino-7-methyl-1H-1,3-benzodiazole-5-carboxylate serves as a valuable tool in various scientific applications:
- Fluorescent Probes : Its unique structure allows it to be utilized as a fluorescent probe for detecting nucleic acids and proteins in bioimaging applications.
- Drug Development : The compound's interaction with biological targets positions it as a promising candidate for the development of new therapeutic agents against infectious diseases and cancer.
- Chemical Synthesis : It acts as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with potential biological activities .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-amino-7-methyl-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-5-3-6(9(14)15-2)4-7-8(5)13-10(11)12-7/h3-4H,1-2H3,(H3,11,12,13) |
InChI Key |
JMVXUPPRVZXPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















